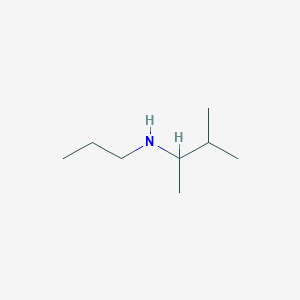

(1,2-Dimethylpropyl)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,2-Dimethylpropyl)propylamine” is an organic compound with the linear formula (CH3)2CHCH(CH3)NH2 . It has a molecular weight of 87.16 . It is used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(C)C(C)N . The InChI key for this compound is JOZZAIIGWFLONA-UHFFFAOYSA-N .

Chemical Reactions Analysis

The decomposition mechanisms of propylamine, a related compound, have been studied in detail . These studies found that most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 0.757 g/mL at 25 °C . It has a refractive index of 1.4055 and a boiling point of 84-87 °C . The melting point is -50 °C .

Scientific Research Applications

Cardiovascular Effects

Studies on 2,3-dimethyl-2-butylamine derivatives, closely related to (1,2-Dimethylpropyl)propylamine, reveal significant impacts on the cardiovascular system. These compounds affect potassium currents in rat tail arterial smooth muscle cell membranes and exhibit hypotensive and cardiac-modulating properties. This insight suggests potential applications in cardiovascular pharmacology (Chen, Qiu, & Wang, 2004).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(dimethylamino)-1-propylamine (DMAPA), a variant of this compound, is effective in anomeric deacylation reactions, leading to 1-O deprotected sugars. It is also useful for removing excess reagents like benzoyl chloride, tosyl chloride, and trifluoro-N-phenylacetimidoyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Chemical Analysis and Characterization

The glow-discharge reactions of amines, including compounds similar to this compound, have been explored for their potential in analytical chemistry. Primary amines like propylamine and secondary amines produce distinct compounds, useful in chemical analysis (AsadaHideki & NomuraMasakatsu, 1979).

Density and Viscosity Studies

In a study focused on the physical properties of amines in aqueous solutions, the behavior of solutions containing diamine 3-dimethylamino-1-propylamine (DMAPA) was examined. Such research is relevant for applications in gas separation processes, highlighting the importance of understanding these properties in different amine solutions (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety and Hazards

properties

IUPAC Name |

3-methyl-N-propylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDGATULFIMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.